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molecular formula C10H13BrO3S B8452705 3-(4-Bromophenyl)propyl methanesulphonate

3-(4-Bromophenyl)propyl methanesulphonate

Cat. No. B8452705
M. Wt: 293.18 g/mol
InChI Key: BGKIHAFPNMDREB-UHFFFAOYSA-N
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Patent
US08198285B2

Procedure details

3-(4-Bromophenyl)propan-1-ol (335 g) and dichloromethane (2.5 L) was charged into Reactor 1. Reactor 1 was adjusted to −10 to 0° C. Triethylamine (205 g) was charged into Reactor 1. Methanesulphonyl chloride (272.7 g) was added dropwise into Reactor 1 maintaining contents at <0° C. Reactor 1 was stirred at −5 to 5° C. for 1 h then analysed for reaction completion. The organic layer was washed with water (1 L) and saturated NaCl solution (1 L). The organic layer was evaporated down to dryness to give 3-(4-bromophenyl)propyl methanesulfonate (418 g).
Quantity
335 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
272.7 g
Type
reactant
Reaction Step Two
Quantity
205 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1.ClCCl.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>C(N(CC)CC)C>[CH3:15][S:16]([O:11][CH2:10][CH2:9][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
335 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCO
Name
Quantity
2.5 L
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
272.7 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
205 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 (± 5) °C
Stirring
Type
CUSTOM
Details
Reactor 1 was stirred at −5 to 5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reactor 1 was adjusted to −10 to 0° C
CUSTOM
Type
CUSTOM
Details
then analysed for reaction completion
WASH
Type
WASH
Details
The organic layer was washed with water (1 L) and saturated NaCl solution (1 L)
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated down to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCCC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 418 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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